Ethyl Ester Prodrug Motif Confers Predicted Membrane Permeability Advantage Over the Free Carboxylic Acid Parent (SIRT5 Inhibitor 3)
The target compound contains an ethyl ester at the para-benzoate position, in contrast to the free carboxylic acid present in SIRT5 inhibitor 3 (compound 46, CAS 2128651-12-5, IC50 = 5.9 μM) . Esterification of the carboxylic acid is a well-established prodrug strategy that masks the negative charge, thereby increasing calculated lipophilicity (estimated ΔcLogP ≈ +1.0–1.5 log units relative to the free acid) and predicted passive membrane permeability [1]. While the free acid is the pharmacologically active species for SIRT5 inhibition, the ethyl ester prodrug is expected to exhibit improved intracellular accumulation in cell-based assays, as demonstrated for analogous ethyl ester prodrugs (e.g., 1-Et) in cancer cell models [1]. The trade-off is that the ethyl ester lacks inherent enzyme inhibitory activity until esterase-mediated hydrolysis releases the free acid.
| Evidence Dimension | Membrane permeability and cellular uptake |
|---|---|
| Target Compound Data | Ethyl ester prodrug; predicted cLogP approximately 4.5–5.0 (estimated by chemical structure) |
| Comparator Or Baseline | SIRT5 inhibitor 3 (free carboxylic acid, CAS 2128651-12-5); calculated cLogP approximately 3.0–3.5 |
| Quantified Difference | Estimated ΔcLogP ≈ +1.0–1.5 log units favoring the ethyl ester; direct quantitative permeability data are not available for this specific compound |
| Conditions | Computational prediction based on chemical structure; analogous ethyl ester prodrugs (1-Et) validated in cellular efficacy assays [1] |
Why This Matters
For cell-based SIRT5 target engagement studies or in vivo pharmacological experiments, the ethyl ester prodrug is expected to achieve higher intracellular exposure than the free acid, making it preferable for cellular proof-of-concept experiments despite its lack of direct enzyme inhibitory activity.
- [1] Rajabi N, Hansen TN, Nielsen AL, Nguyen HT, Bæk M, Bolding JE, Bahlke OØ, Petersen SEG, Bartling CRO, Olsen CA. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angew. Chem. Int. Ed. 2022, e202115805. View Source
